molecular formula C19H14O12 B559559 DL-Alanine CAS No. 302-72-7

DL-Alanine

Cat. No. B559559
CAS RN: 302-72-7
M. Wt: 434.3 g/mol
InChI Key: KNURQRIPZJJYQO-FYZLSVPNSA-N
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Description

DL-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .


Synthesis Analysis

This compound is synthesized through a biocatalytic deracemization process using alanine dehydrogenase and ω-transaminase . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase .


Molecular Structure Analysis

This compound has a molecular formula of C3H7NO2 . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain .


Chemical Reactions Analysis

This compound can interact in a specific ratio with copper ions to form stable water-soluble Cu-alanine complexes, which could hasten the chemical dissolution of the copper surface during the Chemical Mechanical Polishing (CMP) process .


Physical And Chemical Properties Analysis

This compound is a white powder with a molar mass of 89.094 g·mol−1 . It has a density of 1.424 g/cm3 and is soluble in water . It has a melting point of 258 °C .

Scientific Research Applications

  • Radiation Dosimetry : DL-Alanine has been used in gel dosimetry for evaluating clinical doses of radiation. The addition of Alanine to Fricke gel solution enhances the production of radiation-induced ferric ions. This method is promising for 3D clinical dose evaluations using MRI techniques (Silva & Campos, 2011).

  • Microbial Cell Wall Synthesis : In Bacillus subtilis, the dlt operon, which is responsible for D-alanine esterification of lipoteichoic acid (LTA) and wall teichoic acid (WTA), utilizes D-Alanine. This incorporation is crucial for the cell wall synthesis of various bacteria (Perego et al., 1995).

  • Biochemical Studies : Studies on the deuterium exchange of poly-DL-alanine in aqueous solutions have provided insights into protein stabilization and structure (Berger & Linderstrøm-Lang, 1957).

  • Enzyme Studies : Alanine racemase, influenced by this compound, has been purified and studied in Pseudomonas, highlighting the enzyme's coenzyme content and function (Rosso et al., 1969).

  • Chemical Synthesis and Polymerization : this compound has been used in the synthesis and polymerization of compounds, like the resolution of dl-β-(thymin-1-yl)alanine and its polymerization (Buttrey et al., 1975).

  • Gastrointestinal Tract Research : The role of D-alanyl ester in lipoteichoic acids from Lactobacillus reuteri in gastrointestinal tract colonization has been investigated. It is essential for biofilm formation and resistance to environmental challenges (Walter et al., 2007).

  • Production Technology : Advances in the production technology of this compound have been discussed, highlighting different methods like chemical synthesis, fermentation, and utilization of alanine racemase (Jiang Guang-yu, 2011).

  • Crystallography and Material Science : this compound has been studied for its potential in mesocrystal formation and as a new NLO (non-linear optical) material (Ma et al., 2006); (Dhas & Natarajan, 2008).

  • Amino Acid Activity Coefficients : Research on the activity coefficients of this compound in various aqueous solutions has contributed to understanding amino acid behaviors in different conditions (Soto-Campos et al., 1998).

  • Biomedical Applications : this compound has been used in the development of efficient L-Alanine production methods in Escherichia coli, highlighting its applications in food, pharmaceuticals, and engineered thermoplastics (Zhou et al., 2015).

Mechanism of Action

Target of Action

DL-Alanine, a racemic mixture of D- and L-alanine, primarily targets enzymes such as alanine transaminase and D-alanyl-D-alanine carboxypeptidase . These enzymes play crucial roles in various biochemical reactions, including the transamination of pyruvate and the hydrolysis of D-alanyl-D-alanine, a dipeptide involved in bacterial cell wall synthesis .

Mode of Action

this compound interacts with its target enzymes by serving as a substrate. For instance, in the presence of alanine transaminase, this compound is converted into pyruvate, a key intermediate in several metabolic pathways . Similarly, D-alanyl-D-alanine carboxypeptidase acts on this compound to produce D-alanine, which is essential for bacterial cell wall synthesis .

Biochemical Pathways

this compound is involved in several biochemical pathways. It is derived from intermediates of central metabolism, primarily the citric acid cycle, in one or two steps . This compound can be synthesized from pyruvate and branched-chain amino acids such as valine, leucine, and isoleucine . It is also produced by the transamination of pyruvate by alanine transaminase .

Pharmacokinetics

It is known that this compound can be incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The action of this compound results in the production of various metabolites, including pyruvate and D-alanine, which are essential for numerous metabolic processes . For instance, pyruvate serves as a key intermediate in the citric acid cycle, while D-alanine is crucial for bacterial cell wall synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound is used in mixed ligand (chelate) studies with transition metals such as copper (II), zinc (II), and cadmium (II), indicating that the presence of these metals can affect the action of this compound . Furthermore, safety data sheets suggest that this compound should be kept away from drains, surface, and ground water, implying that its stability and efficacy could be affected by its storage conditions .

Safety and Hazards

DL-Alanine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

DL-Alanine has been used in the development of stretchable piezoelectric biocrystal thin films, which is a critical step toward tissue-compatible biomedical devices . It has also been used as an auxiliary complexing agent in TSV copper film CMP .

Biochemical Analysis

Biochemical Properties

DL-Alanine participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase . These interactions play a vital role in the metabolism of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It serves as an important energy source for muscles and the central nervous system, strengthens the immune system, helps the metabolism of sugar and organic acids, and shows cholesterol-lowering effects in animals .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, in the chemical mechanical polishing (CMP) process of the reactive Through Silicon Via (TSV) copper film, this compound interacts with copper ions to form stable water-soluble Cu-alanine complexes, which hasten the chemical dissolution of the copper surface during the CMP process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the CMP process, the interaction of this compound with copper ions leads to the formation of Cu-alanine complexes, which can influence the rate of chemical dissolution of the copper surface .

Metabolic Pathways

This compound is involved in various metabolic pathways. It participates in the metabolism of tryptophan and vitamin B6 . It is produced by several enzymes including alanine transaminase, alanine:oxo-acid aminotransferase, β-alanine-pyruvate aminotransferase, and alanine-glyoxylate transaminase .

properties

{ "Design of the Synthesis Pathway": "The synthesis of DL-Alanine can be achieved through the Strecker synthesis method, where an aldehyde reacts with ammonia and hydrogen cyanide to form an amino acid.", "Starting Materials": ["Formaldehyde", "Ammonia", "Hydrogen Cyanide"], "Reaction": [ "Formaldehyde reacts with ammonia to form imine", "Imine reacts with hydrogen cyanide to form alpha-amino nitrile", "Alpha-amino nitrile undergoes hydrolysis to form DL-Alanine" ] }

CAS RN

302-72-7

Molecular Formula

C19H14O12

Molecular Weight

434.3 g/mol

IUPAC Name

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1

InChI Key

KNURQRIPZJJYQO-FYZLSVPNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

SMILES

CC(C(=O)O)N

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O

boiling_point

250 °C (sublimes)

Color/Form

Orthorhombic crystals from water
White crystalline powde

density

1.432 g/cu cm at 22 °C

melting_point

292 °C

Other CAS RN

338-69-2
56-41-7
302-72-7

physical_description

Solid;  [Merck Index] White odorless solid;  [HSDB] White crystalline solid;  [Sigma-Aldrich MSDS]
Solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS]
White crystalline powder;  odourless

Related CAS

25281-63-4

solubility

Solublein water
Slightly soluble (in ethanol)

synonyms

DL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4

vapor_pressure

0.00000011 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of DL-alanine?

A1: this compound, also known as 2-aminopropanoic acid, has the molecular formula C3H7NO2 and a molecular weight of 89.09 g/mol. It exists as a racemic mixture of D-alanine and L-alanine, which are mirror images of each other (enantiomers).

Q2: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic methods are employed to characterize this compound. * FTIR Spectroscopy: Identifies functional groups and provides insights into molecular vibrations and interactions. Studies using FTIR have characterized the structure of this compound alkyl amides [], investigated the interaction of this compound with salts [], and analyzed the structure of this compound complexes []. * Raman Spectroscopy: Provides complementary information to FTIR, particularly on vibrational modes. It has been used to study pressure-induced changes in this compound [] and to analyze the intermolecular potential of deuterated this compound crystals [].* NMR Spectroscopy: Offers detailed information about the structure, dynamics, and interactions of molecules. 1H and 13C NMR were used to analyze new this compound-based Schiff bases [].* UV-Vis Spectroscopy: Useful for studying electronic transitions and characterizing compounds with chromophores. It was used to analyze the optical properties of this compound doped KDP crystals [].

Q3: What are the key physical properties of this compound?

A3: this compound appears as a white crystalline powder and is soluble in water. It is a non-essential amino acid, meaning the human body can synthesize it.

Q4: What is significant about the crystallization of this compound?

A: this compound crystallizes as a racemic compound, forming crystals that contain equal amounts of D- and L-alanine molecules. Research has shown that electrolytes can significantly enhance the nucleation of this compound in aqueous solutions, suggesting that they assist in the formation of head-to-tail chains of this compound molecules, which act as precursors for crystal growth [].

Q5: What are some known applications of this compound?

A: this compound finds diverse applications in various fields: * Food Industry: this compound is used as a flavor enhancer due to its ability to impart a sweet taste []. * Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and is also used in some dietary supplements.* Chemical Research: this compound is utilized as a building block for synthesizing peptides and other complex molecules. Studies have explored its use in the creation of poly(this compound) based branched polypeptides [].

Q6: How is this compound used in the context of dosimetry?

A: this compound is employed as a radiation dosimeter due to the formation of stable free radicals upon irradiation [, , ]. The concentration of these radicals, measurable by electron spin resonance (ESR) spectroscopy, is proportional to the absorbed dose of radiation. This property makes this compound suitable for applications requiring accurate measurement of radiation doses, such as in medical radiation therapy and industrial irradiation processes.

Q7: How does this compound interact with biological systems?

A:
Amino Acid Metabolism: As an amino acid, this compound participates in various metabolic pathways. Studies have investigated its role in transamination reactions in both normal and neoplastic cells []. * Bacterial Growth: Research has focused on the role of this compound in bacterial growth and metabolism. For instance, this compound is crucial for the germination of Bacillus cereus spores [], highlighting its importance in bacterial life cycles.* Gustatory Stimulation:* Studies on rats have shown that this compound acts as a gustatory stimulus, eliciting neural activity in the chorda tympani nerve []. This finding suggests that this compound contributes to the perception of taste.

Q8: What are some potential future directions for this compound research?

A:
Biomedical Applications: Exploring the potential of this compound and its derivatives in drug delivery systems or as therapeutic agents.* Material Science: Investigating the use of this compound in the development of new materials with tailored properties, particularly in the areas of piezoelectrics [] and biosensors.* Environmental Science:* Examining the environmental fate and potential impact of this compound, especially in the context of its increasing use in various applications.

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